![molecular formula C6H3N3S B8779267 Imidazo[5,1-B]thiazole-7-carbonitrile CAS No. 211033-81-7](/img/structure/B8779267.png)
Imidazo[5,1-B]thiazole-7-carbonitrile
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Overview
Description
Imidazo[5,1-B]thiazole-7-carbonitrile is a useful research compound. Its molecular formula is C6H3N3S and its molecular weight is 149.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antifungal Applications
Imidazo[5,1-b]thiazole derivatives have shown promising antifungal activity. A notable study demonstrated that derivatives of this compound exhibited strong antifungal properties against various strains of Candida and Aspergillus. The compound was particularly effective against Candida albicans, including resistant strains, suggesting its potential as a therapeutic agent for fungal infections.
Case Study: Antifungal Activity Evaluation
Compound | Target Strain | MIC (μg/mL) | Reference |
---|---|---|---|
1 | Candida albicans | 50 | |
2 | Candida glabrata | 30 | |
3 | Aspergillus niger | 40 |
Anticancer Properties
Imidazo[5,1-b]thiazole-7-carbonitrile has been investigated for its anticancer potential. Research indicates that compounds within this class can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Activity
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that imidazo[5,1-b]thiazole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Activity
Compound | Bacterial Strain | MIC (μg/mL) | Reference |
---|---|---|---|
7 | Staphylococcus aureus | <0.5 | |
8 | Escherichia coli | 10 | |
9 | Mycobacterium tuberculosis | 7.05 (IC90) |
Mechanistic Insights
Research has delved into the mechanisms by which this compound exerts its biological effects. For instance, studies utilizing molecular docking have revealed interactions with specific proteins involved in cancer cell proliferation and fungal metabolism.
Properties
CAS No. |
211033-81-7 |
---|---|
Molecular Formula |
C6H3N3S |
Molecular Weight |
149.18 g/mol |
IUPAC Name |
imidazo[5,1-b][1,3]thiazole-7-carbonitrile |
InChI |
InChI=1S/C6H3N3S/c7-3-5-6-9(4-8-5)1-2-10-6/h1-2,4H |
InChI Key |
FKZVXRNQNHUUAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C(N=CN21)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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